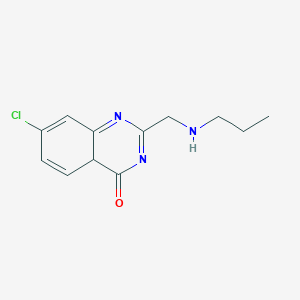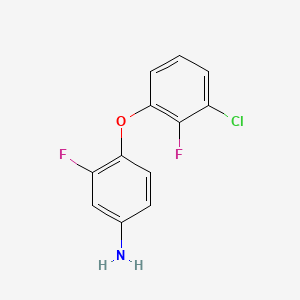
3-Fluoro-4-(3-chloro-2-fluorophenoxy)aniline
Vue d'ensemble
Description
“3-Fluoro-4-(3-chloro-2-fluorophenoxy)aniline” is a chemical compound that is used in laboratory settings . It is not recommended for use in food, drugs, pesticides, or biocidal products .
Molecular Structure Analysis
The InChI code for “3-Fluoro-4-(3-chloro-2-fluorophenoxy)aniline” is1S/C12H8ClF2NO/c13-8-2-1-3-11(12(8)15)17-10-5-4-7(16)6-9(10)14/h1-6H,16H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of “3-Fluoro-4-(3-chloro-2-fluorophenoxy)aniline” is 255.65 . The compound should be stored in a well-ventilated place and the container should be kept tightly closed .Applications De Recherche Scientifique
-
Chemical Synthesis
- Summary of Application : “3-Fluoro-4-(3-chloro-2-fluorophenoxy)aniline” is a chemical compound used in the synthesis of various other compounds . It has a molecular weight of 255.65 and its IUPAC name is 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline .
- Methods of Application : This compound is typically used in a laboratory setting for the synthesis of other compounds. The specific methods of application would depend on the particular synthesis being performed .
- Results or Outcomes : The outcomes of using this compound in synthesis would vary depending on the specific reactions and compounds being synthesized .
-
Preparation of Fluorinated Quinolines
- Summary of Application : Fluorinated quinolines, which are compounds containing a quinoline ring system and one or more fluorine atoms, have a variety of applications, including use in antibacterial, antineoplastic, and antiviral drugs . “3-Fluoro-4-(3-chloro-2-fluorophenoxy)aniline” could potentially be used in the synthesis of such compounds .
- Methods of Application : The synthesis of fluorinated quinolines often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- Results or Outcomes : The outcomes of these syntheses are fluorinated quinolines, which have been shown to exhibit remarkable biological activity .
Safety And Hazards
Propriétés
IUPAC Name |
4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO/c13-8-2-1-3-11(12(8)15)17-10-5-4-7(16)6-9(10)14/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAMCDVNMXJZMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)OC2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(3-chloro-2-fluorophenoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



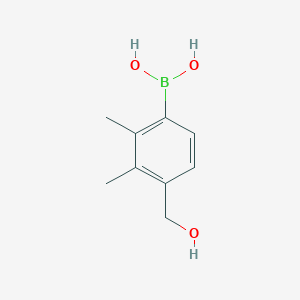
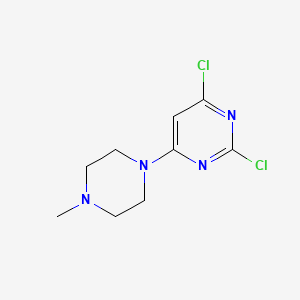
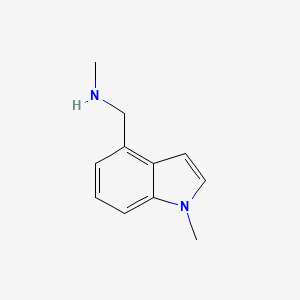
![5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one](/img/structure/B1456724.png)
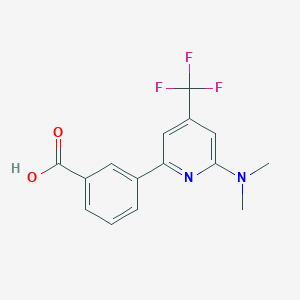

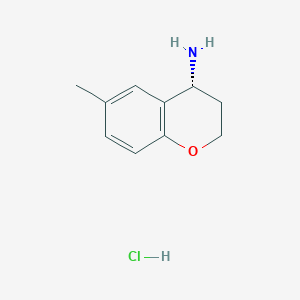
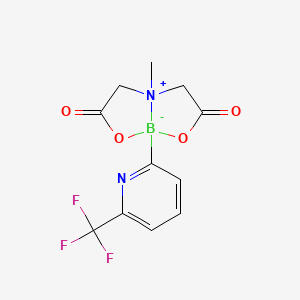
![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1456736.png)
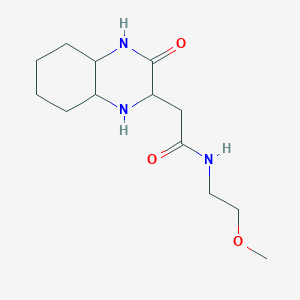
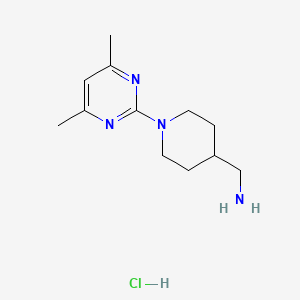
![methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456740.png)
